3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a cyclopentyl ring, an ethyl group, and a tetrahydropyrrolo[2,3-c]pyrazole core. Nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable pyrrole derivative with a pyrazole precursor can be catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including kinase inhibition and anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-c]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Cyclopentyl derivatives: Compounds with a cyclopentyl ring but different heterocyclic cores.
Uniqueness
3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific combination of a cyclopentyl ring, an ethyl group, and a tetrahydropyrrolo[2,3-c]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-cyclopentyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C12H19N3/c1-2-15-12-10(7-8-13-12)11(14-15)9-5-3-4-6-9/h9,13H,2-8H2,1H3 |
InChI Key |
YUECUYQGLIMPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3CCCC3 |
Origin of Product |
United States |
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